2-(Difluoromethyl)-7-(trifluoromethyl)quinoline
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Overview
Description
2-(Difluoromethyl)-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of both difluoromethyl and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the cyclization of 2-aminoaryl ketones with β-keto esters or 1,3-diketones using metal-free catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of microwave irradiation and solvent-free conditions can enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
2-(Difluoromethyl)-7-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups enhance the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)quinoline
- 7-(Trifluoromethyl)quinoline
- 2-(Difluoromethyl)quinoline
Uniqueness
2-(Difluoromethyl)-7-(trifluoromethyl)quinoline is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer enhanced chemical stability and biological activity compared to its analogs. This dual substitution pattern makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H6F5N |
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Molecular Weight |
247.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H6F5N/c12-10(13)8-4-2-6-1-3-7(11(14,15)16)5-9(6)17-8/h1-5,10H |
InChI Key |
SOQZQFWYQZFZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(F)F)C(F)(F)F |
Origin of Product |
United States |
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